Cas no 111454-91-2 (6,8-Dimethoxyquinoline)

6,8-Dimethoxyquinoline is a quinoline derivative characterized by the presence of methoxy groups at the 6 and 8 positions of the quinoline ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its methoxy substituents enhance electron density, influencing reactivity and enabling selective functionalization. The compound exhibits stability under standard conditions, facilitating handling and storage. Its structural features make it valuable for applications in medicinal chemistry, where it may act as a scaffold for bioactive molecules. Analytical-grade purity is typically available, ensuring reproducibility in research and industrial processes.
6,8-Dimethoxyquinoline structure
6,8-Dimethoxyquinoline structure
商品名:6,8-Dimethoxyquinoline
CAS番号:111454-91-2
MF:C11H11NO2
メガワット:189.21054
MDL:MFCD14705144
CID:1032257
PubChem ID:18009174

6,8-Dimethoxyquinoline 化学的及び物理的性質

名前と識別子

    • 6,8-Dimethoxyquinoline
    • 6,8-Dimethoxy-chinolin
    • 6,8-dimethoxy-quinoline
    • AGN-PC-01NU95
    • AK122942
    • Quinoline, 6,8-dimethoxy-
    • SureCN1556194
    • EN300-97611
    • 111454-91-2
    • Z1255404809
    • LFTUQWJAYWMNAE-UHFFFAOYSA-N
    • DTXSID10592481
    • DB-333323
    • CS-0218014
    • SCHEMBL1556194
    • SB68180
    • AKOS016012063
    • MDL: MFCD14705144
    • インチ: InChI=1S/C11H11NO2/c1-13-9-6-8-4-3-5-12-11(8)10(7-9)14-2/h3-7H,1-2H3
    • InChIKey: LFTUQWJAYWMNAE-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC(=C2C(=C1)C=CC=N2)OC

計算された属性

  • せいみつぶんしりょう: 189.078978594g/mol
  • どういたいしつりょう: 189.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 31.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

6,8-Dimethoxyquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-97611-10.0g
6,8-dimethoxyquinoline
111454-91-2 95.0%
10.0g
$2269.0 2025-02-19
Enamine
EN300-97611-1.0g
6,8-dimethoxyquinoline
111454-91-2 95.0%
1.0g
$528.0 2025-02-19
Enamine
EN300-97611-2.5g
6,8-dimethoxyquinoline
111454-91-2 95.0%
2.5g
$1034.0 2025-02-19
TRC
D481445-100mg
6,8-Dimethoxyquinoline
111454-91-2
100mg
$ 230.00 2022-06-05
TRC
D481445-50mg
6,8-Dimethoxyquinoline
111454-91-2
50mg
$ 160.00 2022-06-05
Alichem
A189005206-1g
6,8-Dimethoxyquinoline
111454-91-2 95%
1g
$412.50 2023-09-04
Enamine
EN300-97611-5.0g
6,8-dimethoxyquinoline
111454-91-2 95.0%
5.0g
$1530.0 2025-02-19
Enamine
EN300-97611-0.25g
6,8-dimethoxyquinoline
111454-91-2 95.0%
0.25g
$216.0 2025-02-19
Aaron
AR00HCU9-250mg
Quinoline, 6,8-dimethoxy-
111454-91-2 95%
250mg
$322.00 2025-01-24
Aaron
AR00HCU9-5g
Quinoline, 6,8-dimethoxy-
111454-91-2 95%
5g
$2129.00 2025-01-24

6,8-Dimethoxyquinoline 関連文献

6,8-Dimethoxyquinolineに関する追加情報

Introduction to 6,8-Dimethoxyquinoline (CAS No. 111454-91-2)

6,8-Dimethoxyquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 111454-91-2, is a heterocyclic organic compound belonging to the quinoline family. This molecule has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential biological activities. Quinoline derivatives are well-known for their broad spectrum of pharmacological effects, making them valuable scaffolds in drug discovery and development.

The structural motif of 6,8-Dimethoxyquinoline consists of a benzene ring fused to a pyridine ring, with methoxy groups (-OCH₃) substituents at the 6th and 8th positions. This specific arrangement imparts distinct electronic and steric properties to the molecule, influencing its interactions with biological targets. The methoxy groups enhance lipophilicity while allowing for further functionalization, making it a versatile intermediate in synthetic chemistry.

In recent years, 6,8-Dimethoxyquinoline has been studied for its potential applications in medicinal chemistry. Its derivatives have shown promise as inhibitors of various enzymes and receptors involved in metabolic diseases, infectious diseases, and cancer. The quinoline core is particularly recognized for its ability to penetrate biological membranes, facilitating cellular uptake and intracellular activity.

One of the most compelling aspects of 6,8-Dimethoxyquinoline is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged its scaffold to develop novel compounds with enhanced binding affinity and selectivity. For instance, modifications at the 2-position or 3-position of the quinoline ring can introduce additional functional groups that modulate biological activity. This flexibility has led to the discovery of several lead compounds that are currently undergoing preclinical evaluation.

Recent studies have highlighted the antimicrobial properties of 6,8-Dimethoxyquinoline derivatives. These compounds exhibit inhibitory effects against Gram-positive and Gram-negative bacteria, as well as certain fungi. The methoxy groups contribute to improved solubility and bioavailability, which are critical factors in antimicrobial drug design. Additionally, the quinoline scaffold has been shown to interfere with bacterial DNA gyrase and topoisomerase II, key enzymes involved in bacterial replication.

The compound's potential in oncology is another area of active investigation. Preclinical data suggest that certain derivatives of 6,8-Dimethoxyquinoline can induce apoptosis in cancer cells by disrupting microtubule formation or inhibiting tyrosine kinases. These mechanisms are particularly relevant for developing treatments against drug-resistant cancers. Furthermore, the ability of quinoline derivatives to cross the blood-brain barrier has opened new avenues for treating central nervous system disorders.

Synthetic methodologies for 6,8-Dimethoxyquinoline have also seen significant advancements. Modern techniques such as palladium-catalyzed cross-coupling reactions and flow chemistry have enabled more efficient and scalable production processes. These innovations not only reduce costs but also allow for rapid screening of libraries of derivatives with tailored biological activities.

The chemical biology community has been particularly interested in exploring the interactions between 6,8-Dimethoxyquinoline and biological macromolecules. Computational modeling studies have helped elucidate binding modes at target sites, providing insights into structure-activity relationships. Such information is crucial for optimizing lead compounds into viable drug candidates.

Future directions in research on 6,8-Dimethoxyquinoline include exploring its role in modulating immune responses. Preliminary findings indicate that certain derivatives may influence cytokine production and immune cell trafficking, suggesting potential applications in immunotherapy or anti-inflammatory treatments.

In conclusion,6,8-Dimethoxyquinoline (CAS No. 111454-91-2) represents a promising compound with diverse biological activities and synthetic utility. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents across multiple disease areas. As research continues to uncover new applications and optimize synthetic routes,6,8-Dimethoxyquinoline is poised to remain a cornerstone in medicinal chemistry innovation.

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